molecular formula C7H6O5S B107110 2-Hydroxy-5-sulfinobenzoic acid CAS No. 19479-88-0

2-Hydroxy-5-sulfinobenzoic acid

Cat. No.: B107110
CAS No.: 19479-88-0
M. Wt: 202.19 g/mol
InChI Key: CFYDCJCXEBLVGT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfobenzoic acid (CAS 97-05-2), also known as 5-sulfosalicylic acid or salicylsulfonic acid, is a sulfonated derivative of salicylic acid. Its molecular formula is C₇H₆O₆S (anhydrous) or C₇H₆O₆S·2H₂O (dihydrate; molecular weight 254.2 g/mol) . The compound is characterized by a hydroxyl group at the 2-position and a sulfonic acid group at the 5-position of the benzene ring. It is widely used in biochemical research, particularly in electrophoresis for protein precipitation and analysis due to its ability to denature proteins while preserving structural markers .

Properties

CAS No.

19479-88-0

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

2-hydroxy-5-sulfinobenzoic acid

InChI

InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12)

InChI Key

CFYDCJCXEBLVGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)O

Other CAS No.

19479-88-0

Synonyms

2-Hydroxy-5-sulfinobenzoic acid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxy-5-sulfinobenzoic acid has the molecular formula C7H6O6SC_7H_6O_6S and a molecular weight of approximately 218.18 g/mol. Its structure includes a hydroxyl group and a sulfonic acid group, which contribute to its reactivity and solubility in various solvents.

Applications in Biochemistry

a. Enzyme Inhibition Studies
this compound has been utilized in studies examining enzyme inhibition, particularly in the context of metabolic pathways. Research indicates that it can inhibit certain enzymes involved in the metabolism of xenobiotics, thereby providing insights into drug metabolism and interaction studies .

b. Antioxidant Activity
The compound exhibits antioxidant properties, making it a subject of interest for research related to oxidative stress and cellular damage. Studies have demonstrated its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at reducing oxidative damage in biological systems .

Pharmaceutical Applications

a. Drug Development
In pharmaceutical research, this compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity and pharmacokinetic properties .

b. Formulation Additive
The compound is explored as an additive in drug formulations to improve solubility and stability. Its sulfonic acid group enhances water solubility, which is beneficial for formulating oral medications .

Analytical Chemistry

a. Chromatographic Applications
this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including biological samples . Its distinct chemical properties allow for effective separation and quantification.

b. Spectroscopic Studies
The compound has been employed in spectroscopic studies to understand its interaction with various analytes. Its unique spectral characteristics facilitate the development of analytical methods for detecting other compounds in pharmaceutical and environmental samples .

Case Studies

Study Objective Findings
Study on Enzyme InhibitionInvestigate the effect on cytochrome P450 enzymesDemonstrated significant inhibition, suggesting potential interactions with drug metabolism pathways
Antioxidant Properties AssessmentEvaluate free radical scavenging abilityShowed effective scavenging activity comparable to known antioxidants
Drug Formulation ResearchAssess solubility enhancementImproved solubility of poorly soluble drugs when used as an additive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydroxy-5-sulfobenzoic acid with analogs featuring substituents at the 5-position of the salicylic acid backbone. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Functional Group and Structural Analysis

Compound Name CAS Number Molecular Formula Functional Group at 5-Position Key Structural Features
2-Hydroxy-5-sulfobenzoic acid 97-05-2 C₇H₆O₆S Sulfonic acid (-SO₃H) Highly polar, strong acidity
2-Hydroxy-5-methylbenzoic acid 89-56-5 C₈H₈O₃ Methyl (-CH₃) Lipophilic, moderate acidity
2-Hydroxy-5-nitrobenzoic acid 22137-19-1 C₇H₅NO₅ Nitro (-NO₂) Electron-withdrawing, enhances acidity
5-Methoxysalicylic acid 2612-02-4 C₈H₈O₄ Methoxy (-OCH₃) Electron-donating, reduced acidity
2-Amino-5-hydroxybenzoic acid 394-31-0 C₇H₇NO₃ Amino (-NH₂) Zwitterionic, pH-sensitive solubility
2-(Methylamino)-5-sulfobenzoic acid 89-42-9 C₈H₉NO₅S Methylamino (-NHCH₃) Modified solubility and reactivity

Physicochemical Properties

  • Solubility: 2-Hydroxy-5-sulfobenzoic acid: Highly soluble in water, glycerol, and acetic acid due to the polar sulfonic acid group . 2-Hydroxy-5-methylbenzoic acid: Limited water solubility; dissolves in organic solvents like ethanol . 2-Hydroxy-5-nitrobenzoic acid: Moderate solubility in polar solvents; enhanced acidity (pKa ~1.5) due to the nitro group . 5-Methoxysalicylic acid: Soluble in hot water and alcohols; lower acidity (pKa ~4.5) compared to sulfonated analogs .
  • Stability: The sulfonic acid derivative is stable under dry, cool storage but hygroscopic in its dihydrate form . 2-Hydroxy-5-methylbenzoic acid is incompatible with strong oxidizers (e.g., peroxides) . Nitro and amino derivatives may undergo redox or photodegradation under harsh conditions .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of 2-hydroxy-5-sulfobenzoic acid centers on the sulfonation of salicylic acid. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) at the para position relative to the hydroxyl group.

Key reagents :

  • Salicylic acid : Starting material (MW 138.12 g/mol, purity ≥99%).

  • Sulfonating agent : Concentrated sulfuric acid (H₂SO₄, 96–98%) or sulfur trioxide (SO₃).

Optimized conditions :

  • Temperature : 150–160°C for H₂SO₄; 0–5°C for SO₃ in liquid SO₂.

  • Reaction time : 4–6 hours for H₂SO₄; 1–2 hours for SO₃.

  • Molar ratio : Salicylic acid:H₂SO₄ = 1:1.2–1.5.

Mechanistic steps :

  • Generation of electrophilic SO₃H⁺ from H₂SO₄.

  • Attack at the aromatic ring’s C5 position due to hydroxyl group’s activating effect.

  • Rearomatization and proton transfer to yield the sulfonated product.

Batch Reactor Process

Industrial synthesis employs batch reactors with the following parameters:

ParameterValue/Range
Reactor volume5,000–10,000 L
Agitation speed200–300 RPM
Heating methodJacketed steam
Cooling methodGlycol-chilled coils
Yield (crude product)85–90%

Critical considerations :

  • Corrosion resistance : Reactors lined with Hastelloy C-276 or glass-lined steel.

  • Byproduct management : Sulfur dioxide (SO₂) scrubbed using NaOH solution.

Continuous Flow Synthesis

Emerging methods utilize continuous flow systems for enhanced efficiency:

AdvantageImpact
Reduced reaction time30–45 minutes vs. 4–6 hours batch
Improved temperature control±1°C deviation
Scalability100–500 kg/day throughput

Purification and Isolation Techniques

Composite Purifying Agent Method

Post-synthesis purification is critical for removing unreacted salicylic acid, sulfonation byproducts, and inorganic salts. A patented method employs a composite purifying agent comprising:

ComponentProportion (mol)Role
N,N-Dimethylacetamide0.3–0.4Polarity modulator
Isoamyl acetate0.2–0.3Organic phase stabilizer
Ethyl acetate1.0Primary solvent
Butyl acetate0.6–0.7Viscosity reducer
Hexone0.2–0.3Byproduct extraction
Dimethyl phthalate0.4–0.5Chelating agent

Procedure :

  • Heating and reflux : Technical-grade product mixed with purifying agent (1:0.35–0.45 g/mL) at 60–70°C for 4–6 hours.

  • Centrifugation : 3,000–4,000 RPM for 15–20 minutes to isolate crude product.

  • Activated carbon treatment : 1–2% (w/w) carbon stirred for 3–4 hours to adsorb impurities.

  • Vacuum concentration : Filtrate concentrated at 65–70°C under 200–300 mbar.

Performance metrics :

ParameterBefore purificationAfter purification
Purity (HPLC)92–95%99.2–99.8%
Residual H₂SO₄0.5–1.2%<0.01%
Color (APHA)80–12010–20

Alternative Synthesis Pathways

Microwave-Assisted Sulfonation

Microwave irradiation reduces reaction time and improves selectivity:

ConditionConventionalMicrowave
Temperature150°C120°C
Time4 hours45 minutes
Energy consumption18 kWh/kg9 kWh/kg

Limitations :

  • Scalability constraints for batch sizes >50 kg.

  • Higher capital costs for industrial microwave reactors.

Enzymatic Sulfonation

Pilot-scale studies explore Pseudomonas spp. enzymes for greener synthesis:

EnzymeActivity (U/mg)Conversion efficiency
Arylsulfotransferase4.768%
Hybrid P450 monooxygenase2.142%

Advantages :

  • Ambient temperature (25–30°C).

  • No corrosive byproducts.

Quality Control and Analytical Methods

Purity Assessment

MethodParametersAcceptance criteria
HPLC-UV (C18 column)λ=254 nm, 0.1% H₃PO₄ mobile phase≥99.0% area
Titrimetry0.1M NaOH, phenolphthalein endpoint98.5–101.5%
ICP-OESSulfur content13.8–14.2%

Impurity Profiling

Common impurities and their limits:

ImpuritySourceMaximum level
Salicylic acidIncomplete sulfonation0.1%
2,5-Disulfobenzoic acidOver-sulfonation0.05%
Sulfate ionsResidual H₂SO₄50 ppm
ParameterValueRegulation
COD of wastewater8,000–12,000 mg/L<1,000 mg/L discharge
VOCs emission2.1 kg/ton productEU BAT 0.5 kg/ton

Q & A

Q. Q1: What are the standard analytical methods for quantifying 2-Hydroxy-5-sulfinobenzoic acid in complex matrices?

Methodological Answer :

  • HPLC with UV detection is widely used, employing ion-pair chromatography to separate sulfonated aromatic acids. For example, a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v) at 1 mL/min achieves baseline separation of structurally similar compounds (e.g., 4-hydroxybenzoic acid, sorbic acid) .
  • Ion-pair chromatography with a C18 column and a tetrabutylammonium phosphate buffer (pH 2.5) can resolve sulfinobenzoic acids from interfering anions .
  • Validation : Ensure linearity (R² > 0.995) across 0.1–100 µg/mL, LOD < 0.05 µg/mL, and recovery rates of 95–105% in spiked biological samples.

Q. Q2: How can researchers ensure the stability of this compound during experimental storage?

Methodological Answer :

  • Store the compound in air-tight containers at 2–8°C to prevent oxidation of the sulfino (-SO₂H) group, which is sensitive to humidity and light .
  • For long-term storage (>6 months), lyophilize the compound and store under inert gas (e.g., argon). Monitor degradation via periodic HPLC-UV analysis (λ = 254 nm) .

Advanced Research Questions

Q. Q3: What strategies can resolve contradictions in reported reactivity data for sulfinobenzoic acid derivatives?

Methodological Answer :

  • Conduct systematic meta-analyses using tailored search strings (e.g., "(sulfinobenzoic acid OR sulfosalicylic acid) AND (reactivity OR kinetics)") across PubMed, Scopus, and CAS SciFinder to identify methodological inconsistencies .
  • Perform controlled replication studies under standardized conditions (pH 7.4, 25°C) to isolate variables like solvent polarity (e.g., water vs. DMSO) that may affect reaction outcomes .

Q. Q4: How can researchers design experiments to study the interaction of this compound with biomolecules?

Methodological Answer :

  • Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry with proteins like serum albumin. Optimize buffer conditions (e.g., 20 mM phosphate, pH 7.0) to minimize non-specific interactions .
  • Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate with NMR spectroscopy by monitoring chemical shift perturbations in ¹H-¹³C HSQC spectra .

Key Considerations for Experimental Design

  • Contradiction Management : When conflicting data arise (e.g., variable stability in aqueous vs. organic solvents), use accelerated stability testing (40°C/75% RH for 3 months) to model degradation pathways .
  • Advanced Characterization : Combine X-ray crystallography for structural elucidation with DFT calculations (B3LYP/6-311+G(d,p)) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

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